![molecular formula C12H19NO2 B2398350 3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline CAS No. 1016711-52-6](/img/structure/B2398350.png)
3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones Synthesis : A study by Saeed et al. (2009) presented the synthesis and characterization of novel compounds through Michael addition, highlighting the chemical versatility of substituted anilines, which are structurally related to the compound (Saeed, Hussain, Abbas, & Bolte, 2009).
Chemical Reactions and Transformations
- Transesterification and N-Methylation Catalysis : Selva et al. (2008) described how anilines undergo transesterification and selective N-methylation in the presence of alkali metal exchanged faujasites, demonstrating the chemical reactivity of aniline derivatives in producing N,N-dimethyl derivatives (Selva, Perosa, & Fabris, 2008).
Molecular Interactions Study
- Molecular Interactions in Binary Mixtures : Krishna and Mohan (2012) explored molecular interactions between N-methyl aniline and alcohols, providing insights into the behavior of aniline derivatives in various solvents and temperatures (Krishna & Mohan, 2012).
Polymer Chemistry and Materials Science
- Polyaniline Nano-/Microstructures Formation : Luo et al. (2011) investigated the morphology of polymers derived from aniline and its derivatives, highlighting the impact of molecular structure on the material properties of polyaniline derivatives (Luo, Peng, Zhang, Lu, Wang, & Travas-sejdic, 2011).
Antimicrobial Activity
- Antimicrobial Activity of Quinoxalines : Refaat, Moneer, and Khalil (2004) synthesized and tested the antimicrobial activity of 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines, demonstrating the potential of aniline derivatives in developing new antimicrobial agents (Refaat, Moneer, & Khalil, 2004).
Propiedades
IUPAC Name |
3-(2-propan-2-yloxyethoxymethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(2)15-7-6-14-9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMRPPMHAHJIIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC1=CC(=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

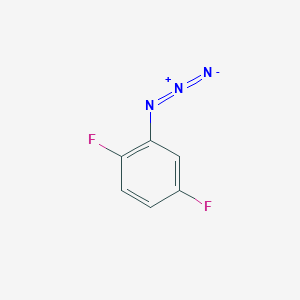

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398271.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2398273.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398274.png)
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B2398276.png)

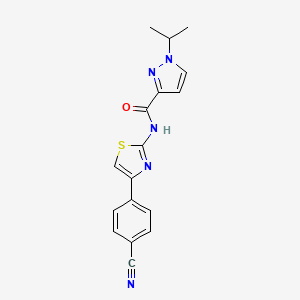
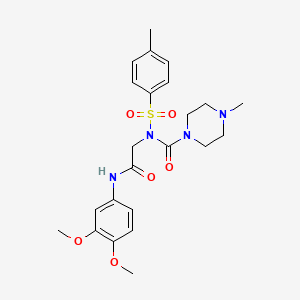
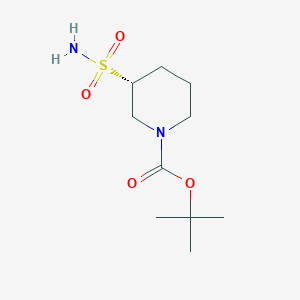
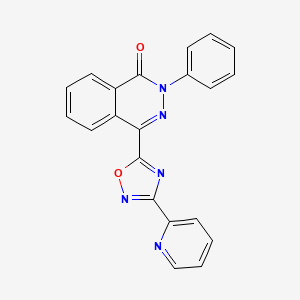
![3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398283.png)
![5-(1H-indol-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2398285.png)
